4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid
Overview
Description
4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a tert-butyl group, and an oxalic acid moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-tert-butyl-2-methylphenol: This can be achieved through the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst.
Formation of 4-(4-tert-butyl-2-methylphenoxy)butyl bromide: This involves the reaction of 4-tert-butyl-2-methylphenol with 1,4-dibromobutane under basic conditions.
Synthesis of 4-[4-(4-tert-butyl-2-methylphenoxy)butyl]morpholine: The bromide intermediate is then reacted with morpholine to form the desired product.
Formation of the oxalic acid salt: Finally, the morpholine derivative is treated with oxalic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2-methylphenol: A precursor in the synthesis of the target compound.
2,4-Di-tert-butylphenol: Another phenolic compound with similar structural features.
4-(2,4-Di-tert-amylphenoxy)butyronitrile: A related compound with a different substituent on the phenoxy group.
Uniqueness
4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid is unique due to the presence of the morpholine ring and oxalic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
4-[4-(4-tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-16-15-17(19(2,3)4)7-8-18(16)22-12-6-5-9-20-10-13-21-14-11-20;3-1(4)2(5)6/h7-8,15H,5-6,9-14H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJEVWIFCWXMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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